19-Deformyl-5-O-desosaminyl tylonide
Description
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Properties
CAS No. |
86131-94-4 |
|---|---|
Molecular Formula |
C30H51NO8 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(11E,13Z)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C30H51NO8/c1-9-26-22(16-32)12-17(2)10-11-24(33)18(3)13-19(4)29(21(6)25(34)15-27(35)38-26)39-30-28(36)23(31(7)8)14-20(5)37-30/h10-12,18-23,25-26,28-30,32,34,36H,9,13-16H2,1-8H3/b11-10+,17-12-/t18?,19?,20-,21?,22?,23+,25?,26?,28-,29?,30+/m1/s1 |
InChI Key |
HRTZUWRKGGQZSS-RDVDJGERSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |
Isomeric SMILES |
CCC1C(/C=C(\C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)/C)CO |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)C)CO |
Synonyms |
19-deformyl-5-O-desosaminyl tylonide 19-DFDAT |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Properties
19-Deformyl-5-O-desosaminyl tylonide has demonstrated potent antibacterial activity against various Gram-positive and some Gram-negative bacteria. Its mechanism of action primarily involves inhibiting protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides.
Case Studies and Research Findings
- A study conducted by Asaka et al. (1993) highlighted the compound's effectiveness against Streptococcus pneumoniae and Staphylococcus aureus, showcasing its potential as an alternative treatment for infections caused by antibiotic-resistant strains .
- Another investigation into the bioconversion of this compound revealed its transformation into other bioactive compounds, further emphasizing its versatility in pharmaceutical applications .
Bioconversion and Derivative Synthesis
The ability to bioconvert this compound into other derivatives has opened avenues for synthesizing new antibiotics with enhanced efficacy or reduced side effects.
Bioconversion Studies
- Research indicated that using specific microbial strains, such as Micromonospora, can effectively convert this compound into more potent derivatives like 19-deformyl-4'-deoxydesmycosin . This bioconversion process was noted to be concentration-dependent, with low concentrations facilitating complete conversion.
Potential in Veterinary Medicine
Due to its antibacterial properties, this compound is being explored for use in veterinary medicine, particularly in treating infections in livestock that may not respond well to conventional antibiotics.
Veterinary Applications
- The compound's safety profile and effectiveness against common pathogens in animals make it a candidate for inclusion in veterinary formulations aimed at reducing antibiotic resistance in agricultural settings.
Q & A
Q. How should researchers validate the specificity of molecular targets for this compound?
- Methodology : Use CRISPR-Cas9 knockouts of putative targets (e.g., bacterial ribosomes) in isogenic strains. Confirm target engagement via surface plasmon resonance (SPR) or thermal shift assays. Cross-validate with computational docking simulations .
Tables for Methodological Reference
| Technique | Application | Key Parameters |
|---|---|---|
| HR-MS | Molecular formula confirmation | Resolution > 30,000; mass accuracy < 3 ppm |
| NMR (2D-COSY) | Stereochemical assignment | 700 MHz; deuterated solvents (CDCl₃, DMSO) |
| Microbial inhibition assays | Bioactivity screening | MIC90; zone of inhibition (mm) |
| DoE/RSM | Reaction optimization | Central composite design; ANOVA validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
